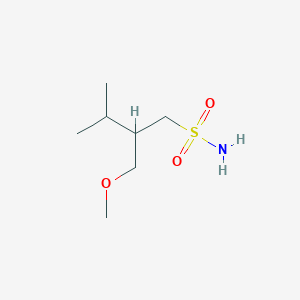
n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine: is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine typically involves the reaction of 4,5-dimethylthiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazole derivatives
Substitution: Various substituted thiazole derivatives
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is often used in assays to study cell viability and proliferation. It is a key component in the MTT assay, which measures cellular metabolic activity.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anticancer properties and other medicinal uses.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine involves its interaction with cellular components. In the MTT assay, the compound is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to participate in redox reactions within biological systems.
類似化合物との比較
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): This compound is widely used in cell viability assays and shares a similar thiazole structure.
Thiazolyl Blue Tetrazolium Bromide: Another compound used in similar assays, known for its role in measuring cell proliferation.
Uniqueness: n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C10H18N2S |
|---|---|
分子量 |
198.33 g/mol |
IUPAC名 |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)5-11-6-10-12-8(3)9(4)13-10/h7,11H,5-6H2,1-4H3 |
InChIキー |
CYWFEDSLLFFAEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CNCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)


![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)

![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)

![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)


![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)


